2'-O-galloylhyperin
Overview
Description
2'-O-galloylhyperin is a flavonoid glycoside derived from quercetin, a naturally occurring polyphenolic compound found in various fruits, vegetables, and grains. This compound is known for its antioxidant properties and potential health benefits, making it a subject of interest in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quercetin 3-(2-galloylglucoside) typically involves the glycosylation of quercetin with a galloylglucoside donor. One common method includes the use of enzymatic synthesis, where specific enzymes catalyze the attachment of the galloylglucoside moiety to quercetin . Another approach involves chemical synthesis using protecting groups to ensure selective glycosylation at the desired position .
Industrial Production Methods
Industrial production of quercetin 3-(2-galloylglucoside) often employs biotechnological methods, including the use of microbial fermentation and plant cell cultures. These methods allow for the large-scale production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2'-O-galloylhyperin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones.
Reduction: This reaction involves the gain of electrons or hydrogen, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include various quercetin derivatives, such as quercetin glucuronides and quercetin sulfates, which exhibit different biological activities and properties .
Scientific Research Applications
2'-O-galloylhyperin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of flavonoid derivatives.
Biology: Investigated for its antioxidant and anti-inflammatory properties, as well as its role in modulating cellular pathways.
Medicine: Explored for its potential therapeutic effects in treating conditions like diabetes, cardiovascular diseases, and cancer.
Industry: Utilized in the development of dietary supplements, functional foods, and cosmetic products due to its health-promoting properties
Mechanism of Action
The mechanism of action of quercetin 3-(2-galloylglucoside) involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes like α-glucosidase, which plays a role in carbohydrate metabolism.
Signal Transduction Modulation: Modulating signaling pathways such as PI3K/Akt/mTOR, which are involved in cell growth, survival, and autophagy
Comparison with Similar Compounds
Similar Compounds
Similar compounds to quercetin 3-(2-galloylglucoside) include:
- Quercetin 3-O-beta-galactoside
- Quercetin 3-O-beta-glucoside
- Kaempferol 3-O-beta-galactoside
- Kaempferol 3-O-beta-glucoside
- Kaempferol 3-(2-galloylglucoside)
Uniqueness
2'-O-galloylhyperin is unique due to its specific glycosylation pattern, which imparts distinct biological activities and properties. Its galloylglucoside moiety enhances its antioxidant capacity and potential therapeutic effects compared to other quercetin derivatives .
Properties
IUPAC Name |
[2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O16/c29-8-18-21(37)23(39)26(43-27(40)10-4-15(34)20(36)16(35)5-10)28(42-18)44-25-22(38)19-14(33)6-11(30)7-17(19)41-24(25)9-1-2-12(31)13(32)3-9/h1-7,18,21,23,26,28-37,39H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGWEUQZDRUMRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Quercetin 3-(2-galloylglucoside) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037367 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
69624-79-9 | |
Record name | Quercetin 3-(2-galloylglucoside) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037367 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
208 - 210 °C | |
Record name | Quercetin 3-(2-galloylglucoside) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037367 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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